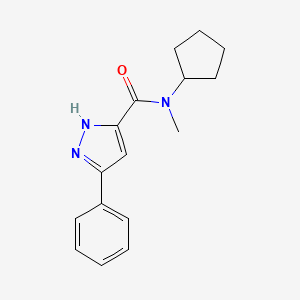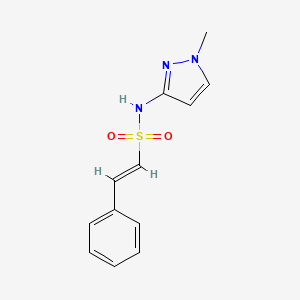
N-(4-methylpyridin-2-yl)-1-phenylpyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methylpyridin-2-yl)-1-phenylpyrazole-4-carboxamide, also known as MP-10, is a compound that has gained attention in the scientific community due to its potential use as a therapeutic agent. MP-10 belongs to the class of pyrazole carboxamides, which have been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor effects.
Mécanisme D'action
The exact mechanism of action of N-(4-methylpyridin-2-yl)-1-phenylpyrazole-4-carboxamide is not fully understood. However, it has been suggested that this compound exerts its biological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators such as prostaglandins. This compound has also been found to activate the adenosine A1 receptor, which has been implicated in the regulation of pain and inflammation.
Biochemical and Physiological Effects
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins, cytokines, and chemokines. This compound has also been found to inhibit the proliferation and migration of cancer cells, induce apoptosis (programmed cell death), and reduce the expression of proteins involved in tumor growth and metastasis. In addition, this compound has been found to improve cognitive function, reduce oxidative stress, and enhance mitochondrial function in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-(4-methylpyridin-2-yl)-1-phenylpyrazole-4-carboxamide is its potent anti-inflammatory and analgesic effects, which make it a promising candidate for the development of novel therapeutics for the treatment of various inflammatory and pain disorders. This compound has also been found to exhibit antitumor activity against various cancer cell lines, which makes it a potential candidate for the development of anticancer drugs. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, further studies are needed to determine the optimal dosage and administration route of this compound for different diseases.
Orientations Futures
There are several future directions for the research on N-(4-methylpyridin-2-yl)-1-phenylpyrazole-4-carboxamide. Firstly, more studies are needed to elucidate the exact mechanism of action of this compound and its effects on various signaling pathways involved in inflammation, pain, and cancer. Secondly, further studies are needed to optimize the synthesis method of this compound to improve its yield and purity. Thirdly, more studies are needed to evaluate the pharmacokinetics and pharmacodynamics of this compound in vivo to determine its optimal dosage and administration route. Fourthly, more studies are needed to evaluate the safety and toxicity of this compound in animal models and humans. Lastly, more studies are needed to evaluate the potential of this compound as a therapeutic agent in various diseases, including inflammatory disorders, pain disorders, neurodegenerative diseases, and cancer.
Conclusion
In conclusion, this compound is a promising compound that has gained attention in the scientific community due to its potential use as a therapeutic agent. This compound exhibits potent anti-inflammatory, analgesic, antitumor, and neuroprotective effects in animal models of various diseases. However, further studies are needed to elucidate the exact mechanism of action of this compound and its effects on various signaling pathways involved in different diseases. This compound has the potential to be developed as a novel therapeutic agent for the treatment of various diseases, including inflammatory disorders, pain disorders, neurodegenerative diseases, and cancer.
Méthodes De Synthèse
The synthesis of N-(4-methylpyridin-2-yl)-1-phenylpyrazole-4-carboxamide involves the reaction of 4-methylpyridin-2-amine with 1-phenylpyrazole-4-carboxylic acid in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is carried out in a suitable solvent such as DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) at room temperature for several hours. The resulting product is purified by column chromatography to obtain this compound in high yield and purity.
Applications De Recherche Scientifique
N-(4-methylpyridin-2-yl)-1-phenylpyrazole-4-carboxamide has been extensively studied for its potential use as a therapeutic agent in various diseases. It has been found to exhibit potent anti-inflammatory and analgesic effects in animal models of inflammation and pain. This compound has also been shown to possess antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. In addition, this compound has been found to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
N-(4-methylpyridin-2-yl)-1-phenylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O/c1-12-7-8-17-15(9-12)19-16(21)13-10-18-20(11-13)14-5-3-2-4-6-14/h2-11H,1H3,(H,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTUREXYUIOIFIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2=CN(N=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(1-Adamantyl)-1-[4-(1-methylimidazol-2-yl)piperazin-1-yl]ethanone](/img/structure/B7470397.png)

![Ethyl 2-[[5-(4-fluorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B7470413.png)
![1-(2,3-Dihydroindol-1-yl)-2-imidazo[1,2-a]pyridin-2-ylethanone](/img/structure/B7470421.png)



![3,4-dihydro-1H-isoquinolin-2-yl-[3-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-4-methoxyphenyl]methanone](/img/structure/B7470456.png)
![3-[(2-Oxo-2-piperidin-1-ylethyl)amino]benzonitrile](/img/structure/B7470469.png)
![4-Methyl-1-[(4-methylsulfanylphenoxy)methyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B7470482.png)




